REACTION_CXSMILES
|
[N:1]1[C:10]2[O:9][C:8]3[CH:11]=[CH:12][CH:13]=[CH:14][C:7]=3[O:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.C(OO)(=[O:17])C>C(O)(=O)C>[N+:1]1([O-:17])[CH:2]=[CH:3][CH:4]=[C:5]2[C:10]=1[O:9][C:8]1[CH:11]=[CH:12][CH:13]=[CH:14][C:7]=1[O:6]2
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=2OC3=C(OC21)C=CC=C3
|
Name
|
peracetic acid
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
peracetic acid
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the fourth portion is added
|
Type
|
TEMPERATURE
|
Details
|
the temperature is maintained at 70° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 10 minutes
|
Duration
|
10 min
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated at reduced pressure, 100 ml of isopropanol
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CONCENTRATION
|
Details
|
the mixture is concentrated again
|
Type
|
DISSOLUTION
|
Details
|
The resulting oil is dissolved in 700 ml of dichloromethane
|
Type
|
WASH
|
Details
|
the organic layer is washed with excess cold 25% sodium hydroxide solution
|
Type
|
CUSTOM
|
Details
|
The organic layer is dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
[N+]=1(C=CC=C2OC3=C(OC21)C=CC=C3)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |